N'-Butyl-N-methyl-N-phenylthiourea
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Overview
Description
N’-Butyl-N-methyl-N-phenylthiourea is an organosulfur compound belonging to the class of thioureas. It is characterized by the presence of a butyl group, a methyl group, and a phenyl group attached to the nitrogen atoms of the thiourea moiety. Thioureas are known for their diverse chemical and biological properties, making them valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-Butyl-N-methyl-N-phenylthiourea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, mild, and efficient, allowing for the synthesis of N-substituted ureas in good to excellent yields with high chemical purity. The reaction conditions promote unique substrate selectivity from a mixture of two amines.
Industrial Production Methods
Industrial production of N’-Butyl-N-methyl-N-phenylthiourea typically involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene. Although this method is not environmentally friendly or safe, it is still widely used due to its efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-Butyl-N-methyl-N-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thioureas depending on the nucleophile used.
Scientific Research Applications
N’-Butyl-N-methyl-N-phenylthiourea has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various thiourea derivatives.
Medicine: Explored for its therapeutic potential in treating various diseases due to its diverse biological activities.
Industry: Utilized in the production of photographic films, dyes, elastomers, plastics, and textiles.
Mechanism of Action
The mechanism of action of N’-Butyl-N-methyl-N-phenylthiourea involves its interaction with molecular targets and pathways in biological systems. For example, it can inhibit enzymes such as tyrosinase, which plays a role in melanin synthesis . The compound’s effects are mediated through its ability to form stable complexes with metal ions and its interaction with cellular proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
Phenylthiourea: An organosulfur compound with a phenyl ring, known for its ability to taste bitter or tasteless depending on genetic makeup.
Thiourea: A simpler thiourea derivative with a wide range of applications in organic synthesis and industry.
Uniqueness
N’-Butyl-N-methyl-N-phenylthiourea is unique due to the presence of the butyl, methyl, and phenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
502748-43-8 |
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Molecular Formula |
C12H18N2S |
Molecular Weight |
222.35 g/mol |
IUPAC Name |
3-butyl-1-methyl-1-phenylthiourea |
InChI |
InChI=1S/C12H18N2S/c1-3-4-10-13-12(15)14(2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,13,15) |
InChI Key |
IWNDHPIGABNUAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=S)N(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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